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molecular formula C6H9BrO3 B077491 Ethyl 4-bromoacetoacetate CAS No. 13176-46-0

Ethyl 4-bromoacetoacetate

Cat. No. B077491
M. Wt: 209.04 g/mol
InChI Key: MGDWUTQKXCZNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609680B2

Procedure details

To a solution of 3-oxo-butyric acid ethyl ester (10.0 g, 78 mmol) in 100 mL of chloroform was added bromine (2.02 mL, 78 mmol) dropwise. The solution was stirred at room temperature for 60 hours without capping the flask (extended stirring at room temperature in an open system with oxygen flow facilitated the bromine migration from C-2 to C-4). The reaction mixture was partitioned between chloroform and water and the organic phase was dried over sodium sulfate. The organic solution was concentrated to provide 4-bromo-3-oxo-butyric acid ethyl ester (12.5 g, 45%). The crude product was taken on to the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[O:8])[CH3:7])[CH3:2].[Br:10]Br.O=O>C(Cl)(Cl)Cl>[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[O:8])[CH2:7][Br:10])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(CC(C)=O)=O
Name
Quantity
2.02 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between chloroform and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(C)OC(CC(CBr)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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